Chemical structure of Uridylyl(2'->5')uridine ammonium salt
Chemical structure of Uridylyl(2'->5')uridine ammonium salt
An In-Depth Technical Guide to the Chemical Structure and Properties of Uridylyl(2'->5')uridine Ammonium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of an Atypical Linkage
In the realm of nucleic acids, the canonical 3'->5' phosphodiester bond is the fundamental linkage that forms the backbone of DNA and RNA. However, nature occasionally deviates from this rule. Uridylyl(2'->5')uridine is one such example, featuring a 2'->5' phosphodiester bond that imparts distinct structural and, potentially, functional properties. This guide will delve into the intricacies of this molecule, providing a technical resource for researchers exploring its potential in various scientific and therapeutic contexts.
Chemical Identity and Core Structure
Uridylyl(2'->5')uridine ammonium salt is a dinucleotide composed of two uridine units linked by a phosphodiester bond between the 2'-hydroxyl group of the first uridine and the 5'-hydroxyl group of the second. The presence of an ammonium counterion neutralizes the negative charge on the phosphate group.
Key Identifiers:
| Property | Value | Source |
| CAS Number | 108321-54-6 | [1][2][3] |
| Molecular Formula | C₁₈H₂₃N₄O₁₄P•NH₃ | [1] |
| Molecular Weight | 567.40 g/mol | [1][4] |
The core of its unique nature lies in the 2'->5' linkage, which alters the conformation of the sugar-phosphate backbone compared to the natural 3'->5' isomer. This structural variance has profound implications for its stability, hybridization properties, and interaction with biological macromolecules.
Figure 2: A generalized workflow for the chemical synthesis and purification of Uridylyl(2'->5')uridine.
Enzymatic Synthesis
Enzymatic synthesis offers high regioselectivity. While specific enzymes for the direct synthesis of U(2'->5')U are not commonly described, engineered polymerases or ligases could potentially be employed. For instance, some DNA and RNA polymerases have been shown to incorporate nucleotides with modified linkages. [5]
Purification Protocols
High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying dinucleotides like Uridylyl(2'->5')uridine. Both reverse-phase (RP-HPLC) and ion-exchange (IEX-HPLC) chromatography can be effective.
2.3.1. Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. For dinucleotides, ion-pairing agents like triethylammonium acetate (TEAA) or triethylammonium bicarbonate (TEAB) are often added to the mobile phase to improve retention and resolution. [6][7] Table 1: Exemplar RP-HPLC Protocol for Dinucleotide Purification
| Parameter | Condition | Rationale |
| Column | C18 silica-based, e.g., Agilent PLRP-S or equivalent | Provides good retention and separation of oligonucleotides. |
| Mobile Phase A | 0.1 M TEAA or TEAB in water, pH ~7.5 | Ion-pairing agent to interact with the phosphate backbone. [6] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Gradient | A linear gradient of Mobile Phase B (e.g., 0-30% over 30 minutes) | Allows for the separation of the product from more or less hydrophobic impurities. |
| Flow Rate | 1.0 mL/min (analytical) | Standard flow rate for analytical separations. |
| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Can improve peak shape and resolution. |
| Detection | UV at 262 nm | Uridine has a strong absorbance at this wavelength. |
2.3.2. Ion-Exchange HPLC (IEX-HPLC)
IEX-HPLC separates molecules based on charge. The negatively charged phosphate backbone of the dinucleotide interacts with a positively charged stationary phase. Elution is typically achieved using a salt gradient (e.g., NaCl or NaClO₄). [8]This method is particularly useful for separating oligonucleotides of different lengths.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of Uridylyl(2'->5')uridine ammonium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of dinucleotides.
-
¹H NMR: Provides information on the protons of the uracil bases and the ribose sugars. The chemical shifts and coupling constants of the ribose protons are particularly sensitive to the sugar pucker and the conformation of the phosphodiester linkage. While specific data for Uridylyl(2'->5')uridine is not readily available, published spectra for uridine and its derivatives can serve as a reference. [9][10]* ¹³C NMR: Complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the ribose carbons can further confirm the sugar conformation.
-
³¹P NMR: Is highly diagnostic for the phosphodiester linkage. The chemical shift of the phosphorus atom is sensitive to its chemical environment and can help to confirm the 2'->5' linkage.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing nucleotides.
Expected Mass Spectrometry Data:
| Analysis | Expected Result |
| High-Resolution MS (HRMS) | Accurate mass measurement confirming the molecular formula C₁₈H₂₃N₄O₁₄P. |
| Tandem MS (MS/MS) | Fragmentation pattern showing characteristic losses of the uracil base, ribose sugar moieties, and cleavage of the phosphodiester bond. [11] |
Physicochemical Properties
The 2'->5' linkage influences several key physicochemical properties of the dinucleotide.
Stability
The phosphodiester bond in RNA is generally more labile than in DNA due to the presence of the 2'-hydroxyl group. Studies on 2',5'-linked RNA have shown that these linkages can have different stability profiles compared to their 3',5'-counterparts, particularly under acidic conditions where they may exhibit enhanced stability. [1]Stock solutions of uridine in water at pH 7 are reported to be stable for several days at 4°C. [12]It is recommended to store Uridylyl(2'->5')uridine ammonium salt at -20°C in a dry form. [13]
Hybridization and Thermal Stability
Oligonucleotides containing 2',5'-linkages can hybridize with complementary RNA strands. However, the thermal stability (Tm) of these duplexes is generally lower than that of the corresponding duplexes with all 3',5'-linkages. [5][14]The altered backbone conformation of the 2',5'-linked strand disrupts the optimal geometry for base stacking and hydrogen bonding.
Biological Significance and Potential Applications
The most well-known biological context for 2',5'-linked oligonucleotides is the 2-5A system, a key component of the innate immune response to viral infections.
The 2-5A System and RNase L
Upon viral infection, the enzyme 2',5'-oligoadenylate synthetase (OAS) is activated by double-stranded RNA (dsRNA) and synthesizes 2',5'-linked oligoadenylates (2-5A). [15][16]These 2-5A molecules then bind to and activate RNase L, a latent endoribonuclease. [17]Activated RNase L degrades viral and cellular single-stranded RNA, thereby inhibiting viral replication. [18] The Role of Uridylyl(2'->5')uridine:
While the 2-5A system is specific for oligoadenylates, the study of other 2',5'-linked dinucleotides like Uridylyl(2'->5')uridine is of interest for several reasons:
-
Probing RNase L Specificity: Investigating whether U(2'->5')U or other non-adenosine 2',5'-oligonucleotides can modulate RNase L activity could provide insights into the structural requirements for RNase L activation or inhibition.
-
Antisense and RNAi Applications: The unique hybridization properties and potential for increased nuclease resistance of 2',5'-linked oligonucleotides make them interesting candidates for the development of antisense and RNA interference (RNAi) therapeutics.
-
Prebiotic Chemistry: The formation of 2',5'-phosphodiester bonds is often observed in non-enzymatic polymerization of nucleotides, suggesting a potential role for these linkages in the origins of life.
Figure 3: The 2-5A/RNase L antiviral pathway, highlighting the potential area of investigation for Uridylyl(2'->5')uridine.
Safety and Handling
Uridylyl(2'->5')uridine ammonium salt should be handled in a laboratory setting following standard safety protocols for chemical reagents. It is intended for research use only. [1]
-
Storage: Store at -20°C in a tightly sealed container to prevent degradation. [13]* Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Uridylyl(2'->5')uridine ammonium salt represents a fascinating deviation from the canonical structure of RNA. Its unique 2'->5' phosphodiester linkage imparts distinct physicochemical properties that warrant further investigation. While specific experimental data for this particular molecule is not extensively available in the public domain, this guide provides a solid framework for its synthesis, purification, and characterization based on established principles for related compounds. Further research into its biological activity, particularly in the context of the 2-5A/RNase L pathway and as a building block for therapeutic oligonucleotides, holds promise for advancing our understanding of nucleic acid chemistry and biology.
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